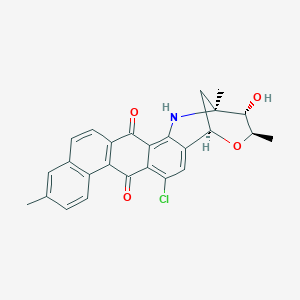

marmycin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H22ClNO4 |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

(1R,21S,22S,23R)-4-chloro-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2,4,7(16),8(13),9,11,14,18-octaene-6,17-dione |

InChI |

InChI=1S/C26H22ClNO4/c1-11-4-6-14-13(8-11)5-7-15-19(14)24(30)20-17(27)9-16-18-10-26(3,25(31)12(2)32-18)28-22(16)21(20)23(15)29/h4-9,12,18,25,28,31H,10H2,1-3H3/t12-,18-,25-,26+/m1/s1 |

InChI Key |

VRJIWWHHNNFQNO-VKZZHREWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=CC(=C4C(=C3N2)C(=O)C5=C(C4=O)C6=C(C=C5)C=C(C=C6)C)Cl)C)O |

Canonical SMILES |

CC1C(C2(CC(O1)C3=CC(=C4C(=C3N2)C(=O)C5=C(C4=O)C6=C(C=C5)C=C(C=C6)C)Cl)C)O |

Synonyms |

marmycin B |

Origin of Product |

United States |

Isolation and Production of Marmycin B from Natural Sources

Discovery and Initial Characterization

The initial discovery and characterization of marmycin B stemmed from research into the metabolic capabilities of marine microorganisms, particularly actinomycetes, which are known for producing a wide array of secondary metabolites with diverse biological activities. mdpi.combiotech-asia.orgbjid.org.br

Origin from Marine Sediment Samples

This compound was isolated from a marine sediment sample. The specific sediment sample was collected at a depth of 20 meters at the entrance to the Sea of Cortez, located approximately 5 km east of Cabo San Lucas, Mexico. researchgate.netmdpi.com Marine sediments are recognized as a rich and relatively underexplored source of novel microbial natural products. biotech-asia.orgscispace.com

Identification of Producer Organism: Streptomyces Strain CNH990

The organism responsible for producing this compound was identified as an actinomycete related to the genus Streptomyces. acs.orgnih.gov This specific strain is designated as Streptomyces strain CNH990. researchgate.netmdpi.comresearchgate.net Streptomyces species are a prolific source of natural products, and marine environments have yielded unique strains distinct from their terrestrial counterparts. biotech-asia.orgbjid.org.bracs.org Streptomyces strain CNH990 was found to be only distantly related to previously described Streptomyces species for which 16S rRNA gene sequence data were available, suggesting its novelty. acs.org

Methodologies for Natural Product Isolation

The isolation of natural products like this compound from microbial sources involves several key steps, including cultivation of the producer organism and extraction of the target compounds from the culture.

Cultivation of Marine Actinomycetes

Cultivation of marine actinomycetes such as Streptomyces strain CNH990 often requires specific conditions that mimic their natural marine environment. mdpi.comresearchgate.net These conditions can include the use of media prepared with natural seawater or containing specific salt concentrations. mdpi.comscispace.comresearchgate.netcore.ac.uk Researchers have explored various media compositions and parameters like temperature, pH, and incubation time to optimize the growth and secondary metabolite production of marine actinomycetes. researchgate.netcore.ac.uk Techniques such as heat treatment or calcium carbonate treatment of sediment samples can also be employed to selectively isolate rare actinomycetes. mdpi.comcore.ac.uk

Extraction Techniques from Culture Broth

Following successful cultivation, this compound is isolated from the culture broth. The isolation of angucycline compounds, including marmycins A and B, has been achieved from the culture broth of Streptomyces strain CNH990. acs.orgnih.gov While specific detailed protocols for this compound extraction are often outlined in primary research articles, general methodologies for extracting natural products from microbial culture broth involve techniques such as solvent extraction. acs.orgnih.govscirp.org Organic solvents are commonly used to partition secondary metabolites from the aqueous culture medium. acs.orgnih.govscirp.org Subsequent purification steps, which can involve chromatography techniques like preparative reversed-phase HPLC, are then employed to obtain the pure compound. acs.org

Here is a summary of key data related to the origin and producer organism of this compound:

| Feature | Detail |

| Origin of Sample | Marine sediment researchgate.netmdpi.com |

| Collection Location | Entrance to the Sea of Cortez, near Cabo San Lucas, Mexico researchgate.netmdpi.com |

| Collection Depth | 20 meters researchgate.netmdpi.com |

| Producer Organism | Actinomycete related to the genus Streptomyces acs.orgnih.gov |

| Strain Designation | Streptomyces strain CNH990 researchgate.netmdpi.comresearchgate.net |

| Relatedness | Dinstantly related to previously described Streptomyces species acs.org |

Biosynthesis of Marmycin B

Polyketide Synthase (PKS) Pathway Involvement

The core scaffold of marmycin B is assembled through a Type II PKS pathway, a common route for the biosynthesis of aromatic polyketides in bacteria. nih.gov

Angucycline Biosynthetic Pathways as a Precedent

The biosynthesis of numerous angucyclines, such as urdamycin, landomycin, and jadomycin (B1254412), has been extensively studied, providing a robust framework for understanding the formation of this compound. nih.govnih.gov These pathways consistently demonstrate the involvement of a minimal PKS system comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), which work iteratively to construct a poly-β-ketone chain. nih.gov The subsequent cyclization of this chain, guided by specific cyclases, establishes the characteristic angular tetracyclic core of angucyclinones. nih.gov

Proposed Decaketide Backbone Formation

It is proposed that the biosynthesis of this compound commences with the formation of a 20-carbon linear polyketide chain, known as a decaketide. This process is initiated with an acetyl-CoA starter unit and involves nine successive condensations with malonyl-CoA extender units, catalyzed by the PKS enzymatic complex. nih.gov Following its assembly, the flexible decaketide chain undergoes a series of regiospecific aldol (B89426) condensations and cyclizations to form the foundational benz[a]anthracene framework of the angucyclinone core. nih.gov

Enzymatic Steps and Genetic Determinants

The structural complexity and diversity of angucyclines arise from a suite of post-PKS modifications. These tailoring reactions, including oxidations, reductions, glycosylations, and halogenations, are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. acs.orgsemanticscholar.org

Glycosyltransferase Activity in C- and N-Glycoside Formation

A distinctive feature of this compound is the presence of both C- and N-glycosidic bonds. The attachment of sugar units is catalyzed by glycosyltransferases (GTs), enzymes that transfer activated sugar moieties to an acceptor molecule. acs.org The biosynthesis of the deoxysugars themselves is a separate, multi-step enzymatic process.

C-Glycosylation: The formation of the C-glycosidic bond, which links a sugar directly to a carbon atom of the aglycone, is a key step in the biosynthesis of many angucyclines, including the proposed pathway for this compound. pnas.org This bond is notably stable to enzymatic and chemical hydrolysis. pnas.org It is hypothesized that a specific C-glycosyltransferase is responsible for attaching the first sugar moiety to the angucyclinone core.

N-Glycosylation: The subsequent attachment of an amino sugar via an N-glycosidic bond is another critical step. This reaction would be catalyzed by a distinct N-glycosyltransferase, which recognizes the aminosugar nucleotide phosphate (B84403) and the C-glycosylated angucycline intermediate as substrates.

Halogenation in Natural Product Biosynthesis

The defining characteristic of this compound is the presence of a chlorine atom, which distinguishes it from its analogue, marmycin A. This halogenation is catalyzed by a specific class of enzymes known as halogenases. manchester.ac.ukchemistryforsustainability.org In bacterial systems, particularly in Streptomyces, flavin-dependent halogenases are commonly involved in the incorporation of halogen atoms into a wide array of natural products. nih.govnih.gov It is proposed that a dedicated halogenase, encoded within the marmycin biosynthetic gene cluster, catalyzes the regioselective chlorination of an advanced biosynthetic intermediate. The timing of this halogenation step, whether it occurs on the aglycone or a glycosylated intermediate, remains to be determined experimentally.

Role of Chlorination in this compound Formation (Comparative to Marmycin A)

The defining structural difference between this compound and marmycin A is the presence of a single chlorine atom in the former. acs.org This chlorination is a critical biosynthetic step that transforms marmycin A into this compound. While the specific biosynthetic gene cluster (BGC) and the dedicated halogenase enzyme responsible for this transformation in the producing organism have not been fully characterized, the mechanism is likely analogous to other known enzymatic halogenations in bacteria. mdpi.comunh.edu

In many microbial biosynthetic pathways, the incorporation of chlorine is catalyzed by a class of enzymes known as halogenases. mdpi.com Flavin-dependent halogenases, for instance, typically perform electrophilic chlorination on electron-rich aromatic rings. frontiersin.orgmanchester.ac.uk This type of enzymatic reaction is consistent with the chemical synthesis of this compound from marmycin A, which can be achieved using the electrophilic chlorinating agent N-chlorosuccinimide (NCS). nih.gov This suggests that the biosynthesis likely involves a late-stage enzymatic chlorination of the marmycin A structure.

The addition of chlorine has a profound, and somewhat counterintuitive, effect on the molecule's biological activity. Generally, the halogenation of natural products is associated with an enhancement of their pharmacological potency. researchgate.net However, in the case of the marmycins, the opposite is observed. Marmycin A exhibits significant cytotoxicity against various cancer cell lines, with activity reported in the nanomolar range. researchgate.netacs.org In stark contrast, the chlorinated analogue, this compound, is substantially less potent. researchgate.netacs.org For example, against the HCT-116 colon cancer cell line, marmycin A was found to be almost 18-fold more cytotoxic than this compound. researchgate.net

This comparative data underscores the critical role of the chlorine atom in modulating the biological profile of the molecule. The chlorination, while a seemingly minor structural modification, drastically alters the compound's interaction with its cellular targets, leading to a significant reduction in its cytotoxic efficacy.

Interactive Table: Comparison of Marmycin A and this compound

| Feature | Marmycin A | This compound |

| Chemical Identity | Angucycline C-Glycoside | Chloro-angucycline C-Glycoside |

| Key Structural Difference | Non-halogenated | Contains one chlorine atom |

| Cytotoxicity (IC50 vs HCT-116) | 0.06 µM researchgate.net | 1.09 µM researchgate.net |

| Relative Potency | High | Significantly lower than Marmycin A researchgate.netacs.org |

Chemical Synthesis Strategies for Marmycin B and Its Analogs

Total Synthesis Approaches to the Marmycin Skeleton

The total synthesis of complex natural products like marmycin B, and its closely related analog marmycin A, presents a significant challenge to synthetic chemists. These molecules belong to the angucycline class of antibiotics, characterized by an angularly fused tetracyclic aromatic core, often decorated with intricate glycosidic moieties. nih.gov The development of synthetic routes provides access to these potent cytotoxic compounds, enabling further investigation into their biological mechanisms. nih.govnih.gov Strategies for the total synthesis of the marmycin skeleton are centered on two key phases: the efficient assembly of the angular aromatic core and the stereocontrolled introduction of the complex sugar backbone. nih.gov

Construction of the Angular Aromatic Core

Regioselective Diels–Alder Cycloaddition Strategies

A pivotal step in the assembly of the marmycin core is a regioselective Diels–Alder cycloaddition. nih.govnih.gov This powerful carbon-carbon bond-forming reaction allows for the rapid construction of the cyclic framework. In the synthesis of marmycin A, this strategy has been effectively demonstrated. nih.gov The reaction involves the cycloaddition of a suitable diene and a dienophile, where the regioselectivity is crucial for establishing the correct connectivity of the final angular structure. The precise control over the orientation of the reacting partners ensures the formation of the desired constitutional isomer, which is fundamental for the subsequent aromatization steps. The rationale for the observed regioselectivity in such cycloadditions is often governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. nih.gov

Table 1: Key Features of the Regioselective Diels-Alder Cycloaddition for the Marmycin Core

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Key Transformation | Construction of the foundational cyclic structure of the aromatic core. |

| Critical Aspect | High regioselectivity to ensure the correct angular fusion. |

| Reported Conditions | The reaction is typically performed at elevated temperatures (e.g., 100 °C) in a suitable solvent like toluene. nih.gov |

Other Multistep Reactions for Core Assembly

Following the initial Diels–Alder cycloaddition, the assembly of the aromatic core is completed through a series of transformations within the same reaction vessel. This one-pot sequence typically includes a crucial dehydration and subsequent aromatization step. researchgate.net After the cycloaddition, the intermediate adduct is treated with a catalyst in a solvent such as methanol to facilitate the elimination of water and drive the formation of the stable aromatic system. nih.govresearchgate.net This sequence efficiently converts the alicyclic adduct from the Diels-Alder reaction into the fully conjugated, angular polycyclic aromatic system characteristic of the marmycin skeleton. nih.gov

Introduction of the Glycosidic Moieties

A significant challenge in the synthesis of marmycins is the attachment of the complex sugar backbone, which includes both C- and N-glycosidic linkages, to the aromatic core to form the final hexacyclic framework. researchgate.net The synthetic strategy to achieve this involves a two-stage process: an initial intermolecular coupling to form a key carbon-nitrogen bond, followed by an intramolecular cyclization to forge the final carbon-carbon glycosidic bond. nih.govnih.gov

Copper-Catalyzed Ullmann Cross-Coupling for C–N Bond Formation

The introduction of the vancosamine-derived aminosugar is accomplished via a copper-catalyzed Ullmann cross-coupling reaction. nih.gov This reaction is a powerful method for forming carbon-heteroatom bonds, particularly C–N bonds, with high efficiency. nih.gov In the context of marmycin synthesis, the Ullmann coupling forges the critical bond between the nitrogen atom of the aminosugar and the aromatic anthraquinone (B42736) core. nih.govresearchgate.net This type of reaction has become increasingly important in natural product synthesis due to its reliability and the availability of various copper catalyst systems that can operate under relatively mild conditions. nih.govresearchgate.netmdpi.com

Table 2: Conditions for Copper-Catalyzed Ullmann Cross-Coupling in Marmycin Synthesis

| Parameter | Details |

|---|---|

| Reaction | Coupling of the aminosugar with the anthraquinone core. |

| Catalyst System | Copper-based catalyst. |

| Key Bond Formed | Intermolecular C–N bond. |

| Significance | Connects the two major fragments of the marmycin molecule. nih.gov |

Intramolecular Friedel–Crafts C–C Glycosylation

The final and often most challenging step in constructing the marmycin skeleton is the intramolecular Friedel–Crafts cyclization. nih.gov This acid-mediated reaction forms the C-C glycosidic bond, closing the final ring to yield the complete hexacyclic structure. nih.gov Friedel–Crafts reactions are classic C-C bond-forming transformations that involve an electrophilic aromatic substitution. nih.govrsc.org In this specific application, the reaction is intramolecular, where an electrophilic carbon on the sugar moiety is attacked by the electron-rich aromatic core. The success of this cyclization can be highly sensitive to the choice of acid catalyst and reaction conditions, as undesired side reactions, such as cleavage of the previously formed C-N bond, can occur. researchgate.net The successful execution of this step provides the complete C-glycoside architecture of marmycin. nih.gov

Table 3: Overview of the Intramolecular Friedel-Crafts C-C Glycosylation

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution. |

| Key Transformation | Formation of the final C-C glycosidic bond. |

| Catalysis | Acid-mediated (e.g., Lewis acids). researchgate.net |

| Challenge | Achieving cyclization without promoting side reactions like C-N bond cleavage. nih.govresearchgate.net |

Table 4: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Angucycline, C-Glycoside |

| Marmycin A | Angucycline, C-Glycoside |

Biomimetic Synthesis Considerations

The biosynthesis of angucyclines is thought to involve a polyketide pathway, and a biomimetic approach to their laboratory synthesis seeks to mimic these natural processes. For the marmycins, a plausible biosynthetic route is envisioned to involve the stepwise assembly of an aromatic core and a sugar moiety derived from 3-epi,4-epi-vancosamine. nih.gov This consideration has inspired synthetic strategies that feature a late-stage cyclization to form the characteristic hexacyclic system. nih.gov The biomimetic hypothesis suggests that the complex framework could arise from the assembly of the aromatic and chiral sugar components, followed by key bond-forming reactions that mirror enzymatic transformations. nih.gov

Synthetic efforts have lent support to this plausible biosynthetic pathway, thereby helping to establish the absolute configuration of the marmycins through chemical synthesis from known precursors. nih.gov The angucycline backbone is generally formed through two distinct biosynthetic routes, and understanding these pathways can inform the design of laboratory syntheses. nih.gov

Synthetic Methodological Studies

The development of a successful total synthesis of a complex molecule like this compound often relies on extensive methodological studies, including the use of model compounds to test and refine key chemical transformations.

Given the complexity and precious nature of advanced intermediates in a total synthesis, model compounds are frequently employed to develop and optimize key reactions. In the context of marmycin synthesis, the crucial Friedel-Crafts cyclization step to form the hexacyclic core is a prime candidate for such studies. nih.gov Researchers have investigated this challenging acid-mediated cyclization on simplified substrates to identify optimal reaction conditions before applying them to the actual, more complex substrate. nih.gov These model studies are critical for troubleshooting unforeseen reactivity and ensuring the viability of the proposed synthetic route. For instance, studies on related angucycline syntheses have utilized model systems to refine cyclization strategies. nih.gov

The construction of the intricate hexacyclic framework of this compound, which contains both C- and N-glycosidic bonds, poses significant synthetic hurdles. nih.gov One of the most challenging aspects is the final cyclization step to close the sixth ring. The reactivity of the positions involved in this cyclization can be influenced by the electronic nature of the anthraquinone core. nih.gov

Specifically, the intramolecular Friedel-Crafts reaction to form the final ring is a difficult transformation. nih.gov The electron-withdrawing nature of the quinone fragment can deactivate the aromatic ring towards electrophilic attack. nih.gov Furthermore, achieving the correct stereochemistry during the synthesis of the complex sugar portion and its subsequent attachment to the aglycone is a non-trivial task. The steric hindrance around the quaternary center bearing the amine group in the sugar moiety can also impede key bond-forming reactions, such as the cross-coupling of the aminosugar with the anthraquinone core. nih.gov

Key synthetic challenges in the synthesis of marmycin A, and by extension this compound, have included:

The regioselective construction of the aromatic core. nih.gov

The stereoselective synthesis of the complex aminosugar. nih.gov

The copper-catalyzed Ullmann cross-coupling of the sugar and the aromatic core. nih.gov

The challenging acid-mediated intramolecular Friedel-Crafts cyclization to complete the hexacyclic system. nih.gov

| Synthetic Challenge | Key Transformation | Relevant Findings |

| Aromatic Core Construction | Regioselective Diels-Alder cycloaddition | A one-pot multistep reaction has been developed for efficient construction. nih.gov |

| Sugar Moiety Synthesis | Diastereoselective reactions | The synthesis of the vancosamine-derived aminosugar has been established. nih.gov |

| Fragment Coupling | Copper-catalyzed Ullmann cross-coupling | This method was found to be effective for linking the sugar and aromatic fragments. nih.gov |

| Hexacycle Formation | Intramolecular Friedel-Crafts cyclization | This step is particularly challenging due to electronic and steric factors. nih.gov |

Derivatization from Marmycin A

The close structural relationship between marmycin A and this compound suggests that the latter could be accessed through a simple chemical transformation of the former. Indeed, this has been demonstrated in the laboratory.

This compound is a chloro-analogue of marmycin A. acs.org Synthetic studies have shown that this compound can be obtained from marmycin A through a halogenation reaction. nih.gov Specifically, treatment of marmycin A with N-chlorosuccinimide (NCS) affords this compound. nih.gov This reaction highlights the nucleophilic character of certain positions on the marmycin A scaffold, which are susceptible to electrophilic halogenation. Interestingly, attempts to produce this compound from marmycin A using nucleophilic reagents like aqueous HCl were unsuccessful, indicating that the transformation requires an electrophilic chlorine source. nih.gov This conversion provides a straightforward method to access this compound, provided a supply of marmycin A is available through isolation or total synthesis.

| Starting Material | Reagent | Product | Reaction Type |

| Marmycin A | N-Chlorosuccinimide (NCS) | This compound | Electrophilic Halogenation |

Molecular Mechanism of Action of Marmycin B

Cellular Targets and Pathways

Initial Hypotheses: DNA-Targeting Mechanisms (based on Angucycline Class)

Initially, based on structural similarities with other angucyclines, pluramycins, and anthracyclines like doxorubicin, it was hypothesized that marmycins A and B might exert their cytotoxic effects through DNA targeting. researchgate.netnih.gov Many angucyclines and anthracyclines are known to interact with DNA, for instance, by intercalation or inducing DNA strand breaks. nih.govnih.govmdpi.comscispace.com For example, jadomycin (B1254412) B, an angucycline-derived compound, promotes in vitro cleavage of double-stranded DNA, and hedamycin, a pluramycin derivative, intercalates within double-stranded DNA and reacts covalently with guanine (B1146940) residues. nih.gov These known mechanisms of related compounds supported the initial hypothesis that marmycins might also target the genome. researchgate.netnih.gov

Lysosomal Accumulation and Localization

Contrary to the initial hypotheses of DNA targeting, subsequent research, particularly on marmycin A, revealed a different primary cellular localization and mechanism of action. researchgate.netnih.govresearchgate.netresearchgate.netspringernature.com Studies have indicated that marmycin A, and structurally related compounds including potentially marmycin B, accumulate predominantly in lysosomes. researchgate.netnih.govresearchgate.netresearchgate.netspringernature.comnih.govresearchgate.net

Fluorescence Microscopy Studies

Fluorescence microscopy has been a crucial tool in determining the cellular localization of marmycins. nih.govresearchgate.netresearchgate.netspringernature.comnih.govresearchgate.net Studies using fluorescence microscopy have shown that marmycin A does not target the nucleus, where DNA is located, but instead accumulates in punctate structures within the cytoplasm. nih.govresearchgate.netresearchgate.netspringernature.com Co-localization experiments with lysosomal markers, such as Lysosomal-Associated Membrane Protein 1 (LAMP1) or LysoTracker, have confirmed that these punctate structures are indeed lysosomes. nih.govresearchgate.netresearchgate.net Live imaging and confocal microscopy studies have provided visual evidence of marmycin A accumulating within the lumen of lysosomes. nih.govresearchgate.net This accumulation was observed as yellow vesicles in merged images when marmycin A fluorescence (often red or intrinsic) overlapped with the green fluorescence of lysosomal markers. nih.govresearchgate.netresearchgate.net This is in contrast to DNA-targeting agents like doxorubicin, which show pan-nuclear localization. nih.govresearchgate.net

Implications for Lysosomotropic Activity

The observed accumulation of this compound (by inference from studies on marmycin A) in lysosomes suggests that it acts as a lysosomotropic agent. nih.govresearchgate.netresearchgate.net Lysosomotropic compounds are typically weak bases or lipophilic molecules with a basic moiety that can passively diffuse across the cell membrane and become protonated and trapped in the acidic environment of the lysosome (pH 4-5). mdpi.com This leads to their accumulation within this organelle, often reaching high concentrations. mdpi.com The accumulation of lysosomotropic agents can disrupt lysosomal function, leading to lysosomal membrane permeabilization (LMP) and the release of hydrolytic enzymes, such as cathepsins, into the cytosol. nih.govmdpi.comrsc.org This release can trigger downstream cell death pathways. nih.govmdpi.comrsc.org The polar aminosugar fused to the lipophilic aromatic core in the structure of marmycins is consistent with properties that would facilitate lysosomal accumulation. nih.gov

Induction of Programmed Cell Death Pathways

The cytotoxicity of this compound is linked to its ability to induce programmed cell death. researchgate.netnih.gov While the precise mechanisms initiated by lysosomal accumulation are complex and can involve multiple pathways, induction of apoptosis has been specifically noted for marmycin A, and by extension, is likely involved in this compound's activity. researchgate.netnih.govmdpi.com

Apoptosis Induction

Studies on marmycin A have shown that its cytotoxicity coincides with the induction of apoptosis in cancer cells. researchgate.netnih.gov For example, marmycin A was reported to promote apoptosis in ovarian A2780 cancer cells and induce modest apoptosis in HCT-116 colon cancer cells. researchgate.netnih.gov While direct detailed studies on apoptosis induction specifically by this compound are less extensively documented in the provided sources compared to marmycin A, the structural similarity and shared cytotoxic properties suggest a similar mechanism. researchgate.netnih.govmdpi.com The lysosomal membrane permeabilization caused by lysosomal accumulation can lead to the release of cathepsins into the cytosol, which can in turn activate caspases, key executioners of the apoptotic pathway. nih.govmdpi.comrsc.org Western blot analysis in marmycin A studies has shown reduction in Bid protein levels, and rescue of cell viability with caspase-3 inhibitors, supporting the involvement of caspase-dependent pathways downstream of lysosomal disruption. nih.gov This suggests that this compound likely also induces apoptosis through mechanisms initiated by its lysosomal accumulation and subsequent lysosomal dysfunction. researchgate.netnih.govnih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11305488 |

| Marmycin A | 11305487 |

| Doxorubicin | 31703 |

| Jadomycin B | 441634 |

| Hedamycin | 6436573 |

| Lysosomal-Associated Membrane Protein 1 (LAMP1) | 387656 (Gene ID) |

| Bid | 662 (Gene ID) |

| Caspase-3 | 836 (Gene ID) |

| Cathepsin B | 1508 (Gene ID) |

| Cathepsin D | 1509 (Gene ID) |

| Caspase-8 | 841 (Gene ID) |

| Bax | 578 (Gene ID) |

| Bcl-2 | 596 (Gene ID) |

| PARP | 142 (Gene ID) |

| DAPI | 2954 |

| FITC-dextran | Not applicable (mixture) |

| Z-DEVD-FMK | 442011 |

| Z-VAD-FMK | 5311035 |

| Artesunate (B1665782) | 6917736 |

| Chloramphenicol (CQ) | 5950 |

Cell Cycle Perturbation (e.g., G1 Phase Arrest)

Studies investigating the cellular effects of marmycins have explored their impact on the cell cycle. Previous research indicated that marmycin A can induce cell cycle arrest in the G1 phase in certain cancer cell lines, such as ovarian A2780 cells. researchgate.netnih.govacs.orgmdpi.comacs.org This suggests a potential mechanism by which marmycin A, and potentially its analogue this compound, could exert their cytotoxic effects by halting cell proliferation at a specific checkpoint in the cell cycle. researchgate.netnih.gov However, it is important to note that not all studies have observed cell cycle arrest; one report on marmycin A in U2OS cells did not detect cell cycle arrest despite observing cell death. nih.gov While direct, detailed studies specifically on this compound's impact on cell cycle phases are limited in the provided information, its structural similarity to marmycin A suggests that it could potentially influence cell cycle progression, albeit possibly with lower potency. researchgate.netmdpi.comnih.gov

Interaction with Molecular Components

The molecular targets and interactions of this compound are areas of ongoing investigation. While some angucyclines are known to interact with DNA, studies on marmycin A have provided evidence suggesting a different primary mechanism. nih.govspringernature.comgrafiati.comscispace.comresearchgate.net

Exploration of Specific Protein or Enzyme Interactions

Specific protein or enzyme targets directly modulated by this compound have not been clearly elucidated in the provided research. While other anthraquinones have been shown to inhibit various enzymes, such as protein kinases or alpha-glucosidase, the precise protein or enzyme interactions responsible for this compound's cytotoxic effects remain to be definitively identified. mdpi.comkochi-tech.ac.jpresearchgate.net Research on marmycin A has indicated cellular accumulation in lysosomes, suggesting that this organelle and associated proteins or enzymes might be involved in its mechanism of action. nih.govspringernature.comgrafiati.com Further research is needed to determine if this compound shares this characteristic and to identify any specific protein or enzyme targets it may interact with.

Distinction from Genomic DNA Targeting

Despite belonging to the angucycline class, which includes compounds known to interact with or target genomic DNA (such as jadomycin B and hedamycin), evidence suggests that marmycin A does not primarily exert its effects through direct DNA targeting. nih.govspringernature.comgrafiati.comscispace.comresearchgate.net Fluorescence microscopy studies tracking marmycin A within cells have shown that it accumulates predominantly in lysosomes rather than the cell nucleus, the location of genomic DNA. nih.govspringernature.comgrafiati.com This lysosomal localization suggests a mechanism of action distinct from that of DNA-intercalating agents like doxorubicin. nih.govspringernature.comresearchgate.net Given that this compound is a close structural analogue of marmycin A, it is plausible that this compound may also operate through a mechanism that does not primarily involve targeting genomic DNA, although specific studies confirming this for this compound are less detailed in the available information compared to marmycin A. researchgate.netmdpi.comnih.gov The observed differences in potency between marmycin A and this compound could potentially be related to variations in cellular uptake, localization, or interaction with specific molecular targets. researchgate.netmdpi.comnih.gov

In Vitro Biological Activities of Marmycin B Pre Clinical Focus

Cytotoxic Activity in Cellular Models

Marmycin B has demonstrated cytotoxic activity in a range of human cancer cell lines. researchgate.netscielo.brmdpi.com

Activity against Human Carcinoma Cell Lines (e.g., HCT-116)

This compound exhibits cytotoxic effects against human colon carcinoma HCT-116 cells. Studies have reported an IC₅₀ value of 1.09 µM for this compound against HCT-116 cells after 72 hours of exposure. researchgate.netscielo.brmdpi.com Another study indicated a significant cytotoxic effect at an IC₅₀ value of 76 ng/mL against HCT-116 cells. researchgate.net

Comparative Cytotoxicity with Marmycin A

Comparative studies consistently show that this compound is less potent than marmycin A in terms of cytotoxicity against human tumor cell lines. researchgate.netacs.orgscielo.brmdpi.com For instance, against HCT-116 cells, marmycin A was found to be approximately 18 times more cytotoxic than this compound, with IC₅₀ values of 0.06 µM and 1.09 µM, respectively, after 72 hours. researchgate.netmdpi.com Across a panel of 12 human tumor cell lines (including breast, prostate, colon, lung, and leukemia), marmycin A showed a mean IC₅₀ value of 0.022 µM, while this compound was significantly less potent with a mean IC₅₀ value of 3.5 µM. acs.orgscielo.brmdpi.com

Here is a table summarizing the comparative cytotoxicity data against HCT-116 cells:

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |

| Marmycin A | HCT-116 | 0.06 | 72 hours | researchgate.netmdpi.com |

| This compound | HCT-116 | 1.09 | 72 hours | researchgate.netmdpi.com |

Activity against Other Tumor Cell Lines (e.g., Ovarian A2780)

While marmycin A has been shown to block the cell cycle in the G0/G1 phase and promote apoptosis in ovarian A2780 cancer cells, the specific cytotoxic activity data (e.g., IC₅₀ values) for this compound against A2780 cells are not explicitly detailed in the provided search results, although it is mentioned in the context of comparison with marmycin A's activity in this cell line. researchgate.netmdpi.comnih.govresearchgate.net Marmycin A displayed significant cytotoxicity against several cancer cell lines, some at nanomolar concentrations, while this compound, a chloro analogue, was less potent. researchgate.netacs.org

Antimicrobial Spectrum Evaluation

Research into the antimicrobial spectrum of this compound is less extensively documented in the provided search results compared to its cytotoxic activities.

Structure Activity Relationship Sar Studies of Marmycins and Analogs

Impact of Halogenation on Biological Activity

Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to alter a compound's properties and often enhance its biological activity. However, studies on marmycins reveal a notable exception to this general trend. researchgate.net

Comparative Analysis of Marmycin A and Marmycin B Potency

Marmycin A and this compound are closely related angucyclines, with this compound being a chlorinated analog of marmycin A. researchgate.netnih.govacs.org Comparative studies of their cytotoxic potency have been conducted, particularly against human cancer cell lines. Research has shown that marmycin A is significantly more cytotoxic than its chlorinated counterpart, this compound. researchgate.netnih.govnih.govacs.org

For instance, in studies using HCT-116 human colon cancer cells, marmycin A exhibited an IC₅₀ value of 60.5 nM, while this compound had an IC₅₀ of 1.09 µM. researchgate.netnih.gov This indicates that marmycin A is approximately 18-fold more potent than this compound in this cell line. researchgate.net

| Compound | Cell Line | IC₅₀ (nM) | IC₅₀ (µM) | Fold Difference (Marmycin A vs. B) |

| Marmycin A | HCT-116 | 60.5 | 0.0605 | 18 |

| This compound | HCT-116 | 1090 | 1.09 | 1 |

Anomalies in Halogenation-Activity Enhancement Correlation

The observation that this compound, the chlorinated analog, is less potent than marmycin A is contrary to the common expectation that halogenation enhances the bioactivity of organic molecules. researchgate.netnih.gov This anomaly suggests that the presence of the chlorine atom at its specific position in this compound negatively impacts its cytotoxic activity compared to the non-halogenated marmycin A. The exact reasons for this reduced potency despite halogenation would require further detailed mechanistic studies, potentially involving investigations into cellular uptake, metabolism, or target interaction differences between the two compounds.

Influence of Glycosidic Bonds and Sugar Moieties

The sugar moieties attached to the angucycline core via glycosidic bonds play a crucial role in the biological activity of many natural products, including angucyclines. nih.govresearchgate.netmdpi.com Marmycins are unique in possessing both C- and N-glycoside linkages. researchgate.netnih.gov

C- and N-Glycoside Linkage Significance

Glycosidic bonds are covalent linkages that join a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate (aglycone). wikipedia.orgkhanacademy.org In C-glycosides, the sugar is linked to a carbon atom of the aglycone, while in N-glycosides, the sugar is linked to a nitrogen atom. wikipedia.orgresearchgate.netscribd.com Aryl C-glycosides, like those found in marmycins, are known for their unique structures and enhanced stability towards enzymatic and chemical hydrolysis compared to O-glycosides. mdpi.com

The presence of both C- and N-glycoside bonds in marmycins A and B is an unusual structural feature among angucyclines, most of which contain only a C-glycoside link. researchgate.netnih.gov This suggests that these specific linkages and the attached sugar moieties may contribute significantly to the unique biological profile of marmycins. While the precise impact of each type of linkage on the SAR of marmycins requires dedicated investigation, the presence of modified carbohydrate residues in more potent angucycline derivatives suggests that the sugar portion is important for activity and can be optimized further. researchgate.net

Studies on Desmethyl Analogs (e.g., C3′-Desmethyl Analogs)

Research efforts have included the synthesis and study of analogs with modifications to the sugar moiety. One area of investigation has been the preparation of desmethyl analogs, such as C3′-desmethyl analogs of marmycin A. researchgate.netresearchgate.netacs.orghao86.comscispace.comnih.gov

Investigation of C1′ N-Linked Analogs

Another avenue of SAR exploration involves investigating analogs with modifications at the C1′ position of the sugar moiety, particularly those with N-linkages. The marmycins themselves feature an N-glycosidic bond as part of their structure. researchgate.netnih.gov

Studies have explored the synthesis of C1′ N-linked analogues of natural products like marmycin A. researchgate.net An unexpected N-glycosidation reaction was identified and utilized in the synthesis of C1′ N-linked analogues of marmycin A, demonstrating the feasibility of creating such structural variations. researchgate.net These synthesized analogues were then subjected to further chemical transformations to introduce additional modifications. researchgate.net While the synthesis of C1′ N-linked analogs has been reported, specific SAR data detailing the biological activity of C1′ N-linked this compound analogs compared to this compound were not found in the provided search results. However, the successful synthesis of these analogs provides a platform for future SAR studies to understand the impact of modifications at this specific position and linkage type on the biological activity of this compound and related compounds.

Rational Design Principles for Analogs

Rational design of analogs involves using the knowledge gained from SAR studies to intentionally modify the structure of a lead compound to improve its desired biological properties. nih.gov182.160.97 This approach contrasts with empirical or random synthesis by focusing on targeted structural changes based on predicted outcomes. 182.160.97 For marmycins, rational design principles would be guided by understanding how alterations to the angucycline core, the sugar moiety, or peripheral substituents impact cytotoxicity and potentially other relevant biological activities.

One principle in rational design is to explore modifications that mimic or enhance favorable interactions with the biological target, which for angucyclines like marmycins is often proposed to be DNA, although other mechanisms, such as targeting lysosomes, have also been suggested. nih.govresearchgate.net Understanding the proposed mechanisms, such as intercalation or alkylation of DNA, can inform the design of analogs with improved binding affinity or reactivity. nih.govresearchgate.net

Another principle involves optimizing physicochemical properties. While not explicitly dosage or safety information, properties like solubility and permeability can influence cellular uptake and distribution, thereby affecting observed activity. columbia.edu Rational design might involve modifications to improve these properties while retaining crucial pharmacophoric elements.

Furthermore, rational design can involve creating simplified analogs to probe the importance of specific structural elements or synthesizing hybrid molecules that combine features of marmycins with other bioactive scaffolds. nih.gov

Predicting Bioactivity through Structural Modifications

Predicting the bioactivity of structural modifications is a core aspect of rational design. This involves correlating specific changes in chemical structure with observed changes in biological response. For marmycins, this would entail systematically altering parts of the molecule and evaluating the resulting cytotoxicity against relevant cell lines.

Based on the reported difference in potency between marmycin A and this compound, the presence and position of the chlorine atom appear to be a significant factor influencing activity. researchgate.net Further modifications around this site or other positions on the angucycline core could be explored to understand the electronic and steric effects on cytotoxicity. Similarly, modifications to the C-glycoside moiety have been suggested to influence the potency of angucycline derivatives. researchgate.net

Data from such studies can be used to build predictive models, ranging from simple qualitative observations (e.g., "adding a group at position X decreases activity") to more sophisticated quantitative structure-activity relationship (QSAR) models. QSAR models use mathematical relationships to connect structural descriptors (numerical representations of molecular properties) with biological activity, allowing for the prediction of activity for un बारे में compounds. nih.govresearchgate.net

Computational Approaches in SAR Elucidation

Computational approaches play an increasingly vital role in SAR elucidation and rational drug design. These methods can complement experimental studies by providing insights into molecular interactions, predicting properties, and guiding the selection of analogs for synthesis and testing. nih.govcas.orgfrontiersin.org

Molecular docking is a widely used computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target macromolecule, such as DNA or a protein. nih.govfrontiersin.org By simulating the interaction of marmycins and their analogs with proposed biological targets, docking studies can help rationalize observed differences in activity and predict how new analogs might bind. nih.govfrontiersin.org This can inform the design of analogs with improved binding characteristics.

QSAR modeling, as mentioned earlier, is another key computational approach. nih.govresearchgate.net By building models based on a set of compounds with known structures and activities, QSAR can predict the activity of novel compounds based on their calculated molecular descriptors. nih.gov This allows researchers to virtually screen potential analogs and prioritize those with a higher predicted likelihood of desired activity, reducing the need for extensive synthesis and testing. nih.gov

Synthetic Analogs and Derivatives Research

Design and Synthesis of Modified Marmycin Structures

The unique hexacyclic framework of marmycins, characterized by the presence of both C- and N-glycosidic bonds linking the sugar moiety to the benz[a]anthraquinone core, has motivated synthetic studies to access these complex structures and related analogs. thieme-connect.com

Exploration of Structural Space around the Marmycin Core

Synthetic efforts have focused on developing methodologies to construct the core structure of marmycins and introduce variations to explore the surrounding structural space. Approaches have included the use of commercial anthraquinone (B42736) molecules as model compounds and the implementation of key steps such as copper-catalyzed Ullmann cross-coupling to attach the sugar backbone via C-N bond formation and intramolecular Friedel-Crafts C-C glycosylation to form the core structure. thieme-connect.comthieme-connect.com Studies have also investigated the synthesis of C3'-desmethyl analogues of marmycin A, highlighting the potential for modifications to the sugar moiety. grafiati.com The development of scalable synthetic routes has facilitated the preparation of a number of new analogs, enabling structure-activity relationship (SAR) studies. researchgate.netacs.org

Development of Novel Angucycline Derivatives

Marmycins are part of the larger angucycline family, which is characterized by an anthraquinone core embedded within an extended angular aromatic backbone, typically decorated with glycosides and oxidized functionalities. nih.gov Research in this area involves the development of novel angucycline derivatives with diverse structural variants. Synthetic strategies for generating angucycline frameworks include Diels-Alder reactions, nucleophilic and electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.gov The synthesis of new angucycline derivatives with modified carbohydrate residues has shown promise in identifying compounds with superior potency against certain targets, such as multi-drug-resistant tuberculosis. researchgate.netacs.org

Functionalization of Analogs

Functionalization of marmycin analogs involves creating modified molecules to enhance their biological effects or introduce new targeting capabilities.

Creation of Hybrid Molecules (e.g., Dimerization with Lysosome-Targeting Agents)

One notable strategy has been the creation of hybrid molecules. For instance, a synthetic dimer of marmycin A and the lysosome-targeting agent artesunate (B1665782), named artesumycin, has been developed. nih.govrsc.orgresearchgate.netresearchgate.net This hybrid molecule was designed to combine the lysosomotropic property of marmycin A with the iron-reactive capacity of artesunate to specifically target the lysosomal compartment of cancer cells. rsc.orgresearchgate.netresearchgate.net

Evaluation of Enhanced Biological Effects (e.g., Synergistic Activity)

The evaluation of functionalized analogs has revealed enhanced biological effects. The synthetic dimer artesumycin exhibited enhanced antiproliferative activity compared to marmycin A and artesunate when used independently or as a co-treatment against invasive cancer cell lines such as MDA-MB-231 breast cancer cells and human osteosarcoma U2OS cells. nih.govrsc.orgresearchgate.net

Table 1: Comparative Antiproliferative Activity (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Marmycin A | HCT-116 | 0.06 | researchgate.netmdpi.com |

| Marmycin B | HCT-116 | 1.09 | researchgate.netmdpi.com |

| Marmycin A | MDA-MB-231 | >10 | nih.gov |

| Artesunate | MDA-MB-231 | >10 | nih.gov |

| Artesumycin | MDA-MB-231 | ~0.9 | nih.gov |

| Marmycin A | U2OS | 14.0 | rsc.orgresearchgate.net |

| Artesunate | U2OS | 1.1 | rsc.orgresearchgate.net |

| Artesumycin | U2OS | 0.23 | rsc.orgresearchgate.net |

This synergistic activity suggests a potential mechanistic advantage in targeting lysosomes. nih.govrsc.org Fluorescence microscopy studies have provided evidence that artesumycin selectively targets lysosomes and can induce lysosomal dysfunction in an iron-dependent manner. rsc.orgresearchgate.netresearchgate.net This indicates that hybrid molecules can offer a powerful strategy for initiating and visualizing lysosomal dysfunction in human cells. researchgate.net

Marmycin B in Pre Clinical Drug Discovery Research

Role as a Lead Compound Candidate

Marmycin B, as a naturally occurring compound with observed biological activity, fits the definition of a potential lead compound in the drug discovery process. A lead compound is a chemical entity exhibiting pharmacological or biological activity that is likely to be therapeutically useful, serving as a starting point for structural modification and optimization to improve its properties. danaher.comsolubilityofthings.comlibretexts.orghama-univ.edu.sy

Natural Products as a Source for Drug Leads

Natural products, derived from diverse sources such as plants, microbes, and marine organisms, have historically been and continue to be a crucial source of novel chemical structures with unique pharmacological properties, making them valuable for drug discovery. hama-univ.edu.symdpi.comfrontiersin.orgresearchgate.netacs.orgnih.gov The marine environment, in particular, is recognized as a rich reservoir of pharmacologically active molecules, with marine actinomycetes, including Streptomyces species, being prolific producers of diverse secondary metabolites with potential therapeutic applications, including anticancer and antimicrobial activities. researchgate.netnih.govacs.orgmdpi.com this compound's isolation from a marine Streptomyces strain underscores the importance of exploring marine microbial biodiversity for potential drug leads. researchgate.netacs.orgnih.gov

Criteria for Lead Compound Identification and Optimization (Pre-clinical)

Identifying and optimizing lead compounds in the pre-clinical stage involves evaluating several key criteria to enhance their therapeutic potential and suitability for further development. These criteria typically include assessing biological activity and potency, target selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). danaher.comsolubilityofthings.comcriver.comupmbiomedicals.comijcrt.org Synthetic feasibility and chemical stability are also crucial for the ability to produce and modify the compound. solubilityofthings.com Lead optimization aims to improve characteristics such as potency, selectivity, and stability while minimizing undesirable effects. danaher.comcriver.comupmbiomedicals.combiobide.com This iterative process often involves analyzing the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship - SAR) to guide modifications. solubilityofthings.comcriver.comupmbiomedicals.com

Pre-clinical Development Methodologies

Pre-clinical development involves a series of studies to evaluate a lead compound's potential before human testing. These studies typically include in vitro and in vivo assessments to understand the compound's biological effects, mechanism of action, and preliminary pharmacokinetics. ijcrt.orgnih.govoncodesign-services.com

In vitro Efficacy Assessment

In vitro studies are fundamental in the pre-clinical assessment of a compound's biological activity and efficacy. For this compound, in vitro cytotoxicity against various cancer cell lines has been a primary focus. Studies have shown that this compound exhibits cytotoxic activity against human colon carcinoma HCT-116 cells. researchgate.netnih.govmdpi.comscielo.br

Research findings indicate that this compound is less potent in inhibiting the growth of HCT-116 cells compared to its analog, marmycin A. For instance, one study reported an IC50 value of 1.09 µM for this compound against HCT-116 cells, while marmycin A showed an IC50 of 0.06 µM against the same cell line after 72 hours, indicating marmycin A was approximately 18-fold more cytotoxic. researchgate.netmdpi.com Another study reported a mean IC50 value of 3.5 µM for this compound across a panel of 12 human tumor cell lines (including breast, prostate, colon, lung, and leukemia), significantly less potent than the mean IC50 of 0.022 µM observed for marmycin A against the same panel. nih.govscielo.brmdpi.com

The following table summarizes some of the in vitro cytotoxicity data for this compound:

| Cell Line | IC50 (µM) | Reference |

| HCT-116 | 1.09 | researchgate.netmdpi.com |

| HCT-116 | 76 ng/ml (approx. 0.17 µM) | researchgate.net |

| 12 human tumor cell lines (mean) | 3.5 | nih.govscielo.brmdpi.com |

Note: IC50 values can vary depending on the specific assay conditions and duration.

Mechanistic Studies in Model Systems (Non-human)

Mechanistic studies aim to understand how a compound exerts its biological effects. While detailed mechanistic studies specifically on this compound in non-human model systems are not extensively detailed in the provided search results, research on its analog, marmycin A, offers some insight into potential mechanisms for this class of compounds. Marmycin A has been reported to induce modest apoptosis and arrest the cell cycle in the G1 phase in ovarian A2780 cancer cells and HCT-116 cells. researchgate.netacs.orgnih.govmdpi.com Structural similarities between this compound and other angucyclines, as well as with DNA-intercalating drugs like doxorubicin, have led to the hypothesis that angucyclines may target genomic DNA. researchgate.net Further studies would be required to elucidate the specific mechanism of action of this compound in relevant model systems. Pre-clinical research often utilizes cell-based and animal models to assess the biological effects and potential therapeutic mechanisms of drug candidates. ijcrt.orgnih.govoncodesign-services.com

Formulation and Chemical Modification for Optimization

Formulation studies in pre-clinical development focus on preparing the compound for administration and evaluating its stability and delivery properties. ijcrt.org Chemical modification is a key strategy in lead optimization to improve a compound's potency, selectivity, pharmacokinetic profile, and other desirable characteristics. danaher.comcriver.comupmbiomedicals.combiobide.comnih.gov While the provided search results highlight that this compound is a chlorinated analog of marmycin A and is less potent, suggesting that this specific halogenation might not enhance activity in the tested systems researchgate.netmdpi.com, the potential for chemical modification of the this compound structure for optimization exists. The core angucycline structure and the C-glycoside moiety offer potential sites for modification to explore improved biological activity or pharmacokinetic properties. researchgate.netacs.orgthieme-connect.com Synthetic studies towards the marmycins and their analogues have been explored, establishing methodologies that could potentially be applied to generate modified versions of this compound for evaluation. thieme-connect.comgrafiati.com Optimization strategies can involve direct chemical manipulation of functional groups or modifications to the molecular backbone. danaher.combiobide.com

Future Directions in Pre-clinical Research

Future pre-clinical research on this compound is likely to focus on further elucidating its precise biological activities and mechanisms of action, particularly given the observed differences in potency compared to marmycin A and the emerging understanding of marmycin A's cellular targets nih.gov.

Potential for Development as Anti-Cancer or Anti-Infective Agents

This compound has shown cytotoxic activity against cancer cell lines in pre-clinical settings, indicating its potential as an anti-cancer agent researchgate.netscielo.br. Although generally less potent than marmycin A, its activity against human colon cancer cells (HCT-116) at a low micromolar concentration is noteworthy researchgate.net. The fact that it is derived from marine actinomycetes, a prolific source of bioactive natural products with diverse activities including anticancer and antimicrobial properties, supports further investigation into its therapeutic potential researchgate.net.

Research into compounds like this compound is driven by the search for new therapeutic agents, and natural products have historically been a significant source of lead compounds for drug discovery ontosight.ai. The potential applications of this compound would depend on its specific biological activities, which could include inhibiting the growth of certain pathogens or interfering with cancer cell proliferation ontosight.ai.

While the provided search results primarily highlight this compound's cytotoxic effects on cancer cells, the broader context of marine actinomycetes as producers of anti-infective compounds suggests that this is another area for potential exploration in pre-clinical research researchgate.net. However, specific data on this compound's anti-infective activity was not prominently featured in the search results, unlike some other compounds from marine sources which showed activity against MRSA or tuberculosis mdpi.comanr.fr.

Leveraging Understanding of Lysosomal Targeting for Therapeutic Application

Recent research on marmycin A, a closely related angucycline, has provided significant insights into its cellular mechanism of action, revealing that it does not primarily target the nucleus or genomic DNA but instead accumulates in lysosomes, promoting cell death independently of genome targeting nih.govnih.govsigmaaldrich.com. This discovery is particularly relevant for future research on this compound, as it suggests a potential shared mechanism of action within the marmycin family.

Targeting lysosomes to induce cell death is an emerging therapeutic strategy for cancer treatment nih.gov. The observation that marmycin A targets lysosomes opens up new avenues for investigating whether this compound shares this lysosomotropic property nih.govresearchgate.net. Understanding if this compound also accumulates in lysosomes and how this targeting contributes to its cytotoxic effects would be a critical area of pre-clinical research.

Leveraging the understanding of lysosomal targeting could involve exploring this compound in combination therapies with other lysosome-targeting agents or compounds that exploit the lysosomal environment, such as those that generate reactive oxygen species in the presence of iron, which is often sequestered in lysosomes nih.govresearchgate.netrsc.org. The development of synthetic analogs or hybrid molecules based on the marmycin scaffold, similar to the synthetic dimer of marmycin A and artesunate (B1665782) (artesumycin) which showed enhanced antiproliferative activity and lysosomal targeting, could also be a fruitful direction nih.govnih.govresearchgate.netrsc.org.

Further pre-clinical studies utilizing fluorescence microscopy and other cell biology techniques would be essential to confirm lysosomal accumulation of this compound and to delineate the downstream cellular pathways activated by this targeting. This could involve investigating lysosomal membrane permeabilization, the role of lysosomal enzymes, and the induction of programmed cell death pathways initiated from the lysosome.

Q & A

Q. What are the established synthetic pathways for marmycin B, and how do they compare to those of marmycin A?

this compound shares structural similarities with marmycin A, a related anthraquinone-derived compound. Key synthetic strategies involve vinylogous aldol-aza-Michael coupling reactions to construct the tetracyclic aglycone core, followed by site-specific glycosylation . Advanced techniques like asymmetric catalysis and stereoselective functionalization are critical for achieving the correct stereochemistry, which influences bioactivity. Researchers should validate intermediates via NMR spectroscopy and HPLC-MS to ensure purity and structural fidelity .

Q. How can researchers design a robust cytotoxicity screening protocol for this compound across diverse cancer cell lines?

Standardized protocols include:

- Dose-response assays (e.g., MTT or CellTiter-Glo) to determine IC50 values.

- Use of positive controls (e.g., doxorubicin) to benchmark activity .

- Inclusion of normal cell lines (e.g., HEK293) to assess selectivity. Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

- High-resolution mass spectrometry (HR-MS) and NMR (1H, 13C, 2D-COSY) for structural elucidation.

- Circular dichroism (CD) to confirm stereochemical configurations.

- Solubility assays in biologically relevant media (e.g., PBS with DMSO ≤0.1%) to guide formulation studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (e.g., DNA damage vs. apoptosis) be reconciled?

Contradictory findings, such as cell cycle arrest versus caspase-mediated apoptosis, may arise from cell-type-specific responses or dose-dependent effects . To resolve this:

- Perform time-course experiments with synchronized cell populations.

- Use phospho-specific antibodies (e.g., γH2AX for DNA damage) and flow cytometry to quantify apoptotic markers (e.g., Annexin V/PI) .

- Combine transcriptomic profiling (RNA-seq) with pathway inhibition studies to identify upstream regulators .

Q. What experimental designs are optimal for investigating this compound’s subcellular localization and target engagement?

- Fluorescence microscopy with organelle-specific dyes (e.g., LysoTracker, MitoTracker) to track intracellular accumulation .

- Chemical proteomics (e.g., affinity pull-down assays) to identify binding partners.

- Photoaffinity labeling with a this compound probe to map direct targets .

Q. How can researchers address the limited potency of this compound compared to clinical agents like doxorubicin?

- Structure-activity relationship (SAR) studies : Modify the aglycone core or sugar moiety to enhance DNA intercalation or membrane permeability.

- Combination therapy screens : Test synergy with DNA repair inhibitors (e.g., PARP inhibitors) or checkpoint kinase blockers .

- In vivo pharmacokinetic profiling : Assess bioavailability and tissue distribution using radiolabeled analogs .

Q. What statistical approaches are recommended for analyzing dose-dependent effects and variability in this compound studies?

- Nonlinear regression models (e.g., log-dose vs. response) to calculate IC50/EC50 values.

- Two-way ANOVA for multi-factor experiments (e.g., drug combinations).

- Power analysis during experimental design to ensure adequate sample sizes and reduce Type II errors .

Data Interpretation and Reporting

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

- Evaluate pharmacokinetic/pharmacodynamic (PK/PD) mismatches , such as poor bioavailability or rapid metabolism.

- Use orthotopic tumor models instead of subcutaneous xenografts to better mimic human disease .

- Include biomarker analyses (e.g., plasma drug levels, tumor histology) to correlate exposure with effect .

Q. What frameworks can guide the formulation of hypothesis-driven research questions for this compound?

Q. How can researchers ensure reproducibility when replicating this compound studies with contradictory findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.